1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is a chemical compound with the molecular formula C10H7F2N3O·HCl. It is known for its antifungal properties and is often used as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents like voriconazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is widely used in scientific research due to its antifungal properties. It is a key intermediate in the synthesis of antifungal agents like voriconazole, which is used to treat fungal infections caused by Candida and Aspergillus species . Additionally, it is used in the study of antifungal mechanisms and the development of new antifungal drugs .
Mechanism of Action
The antifungal activity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A direct derivative of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride with enhanced antifungal activity.
Efinaconazole: A triazole antifungal used topically for the treatment of onychomycosis
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro substitution enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of potent antifungal agents .
Properties
CAS No. |
86386-75-6 |
---|---|
Molecular Formula |
C10H8ClF2N3O |
Molecular Weight |
259.64 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H7F2N3O.ClH/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15;/h1-3,5-6H,4H2;1H |
InChI Key |
PYSWMBQNJXRJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.